molecular formula C11H20N2O B7842828 1-(2,8-Diazaspiro[5.5]undecan-2-yl)ethanone

1-(2,8-Diazaspiro[5.5]undecan-2-yl)ethanone

Cat. No.: B7842828
M. Wt: 196.29 g/mol
InChI Key: RLODBZHKCIMPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,8-Diazaspiro[55]undecan-2-yl)ethanone is a spirocyclic compound characterized by a unique structure that includes a spiro-fused diazaspiro[55]undecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,8-Diazaspiro[5.5]undecan-2-yl)ethanone typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the reaction of appropriate diamines with ketones under acidic conditions to form the spirocyclic structure. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2,8-Diazaspiro[5.5]undecan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2,8-Diazaspiro[5.5]undecan-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,8-Diazaspiro[5.5]undecan-2-yl)ethanone involves its interaction with specific molecular targets. For instance, as an orexin receptor antagonist, it binds to the orexin receptors OX1R and OX2R, inhibiting their activity and thereby modulating sleep-wake cycles. The compound’s spirocyclic structure allows for high affinity and selectivity towards these receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,8-Diazaspiro[5.5]undecan-2-yl)ethanone is unique due to its specific substitution at the 2-position with an ethanone group, which imparts distinct chemical and biological properties. This substitution pattern enhances its potential as a therapeutic agent and its utility in various chemical reactions .

Properties

IUPAC Name

1-(2,8-diazaspiro[5.5]undecan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-10(14)13-7-3-5-11(9-13)4-2-6-12-8-11/h12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLODBZHKCIMPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2(C1)CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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